(4aS,7aR)-N,N-dimethyl-6,6-dioxo-1-(pyridine-3-carbonyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide
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Overview
Description
The compound (4aS,7aR)-N,N-dimethyl-6,6-dioxo-1-(pyridine-3-carbonyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide is a complex heterocyclic molecule It features a unique structure that includes a thieno[3,4-b]pyrazine core, which is fused with a pyridine ring and further functionalized with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7aR)-N,N-dimethyl-6,6-dioxo-1-(pyridine-3-carbonyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide typically involves multi-step reactions. One common approach starts with the preparation of the thieno[3,4-b]pyrazine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The pyridine-3-carbonyl group is then introduced via a coupling reaction, often using reagents such as pyridine-3-carboxylic acid or its derivatives .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry techniques to ensure consistent quality and yield. Catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H) have been evaluated for their efficiency in promoting the necessary reactions . The use of such catalysts can enhance the reaction rates and improve the overall yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound (4aS,7aR)-N,N-dimethyl-6,6-dioxo-1-(pyridine-3-carbonyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thieno[3,4-b]pyrazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, (4aS,7aR)-N,N-dimethyl-6,6-dioxo-1-(pyridine-3-carbonyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines by interfering with cellular processes .
Industry
Industrially, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and materials science .
Mechanism of Action
The mechanism of action of (4aS,7aR)-N,N-dimethyl-6,6-dioxo-1-(pyridine-3-carbonyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide involves its interaction with specific molecular targets. In cancer cells, it has been shown to bind to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis . This disruption of the microtubule network prevents the proper division and proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: This compound shares a similar core structure but lacks the thieno ring and the specific functional groups present in (4aS,7aR)-N,N-dimethyl-6,6-dioxo-1-(pyridine-3-carbonyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide.
Thieno[3,4-b]pyrazine: This compound is a simpler analog that does not contain the pyridine-3-carbonyl group or the carboxamide functionality.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4aS,7aR)-N,N-dimethyl-6,6-dioxo-1-(pyridine-3-carbonyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-17(2)15(21)19-7-6-18(12-9-24(22,23)10-13(12)19)14(20)11-4-3-5-16-8-11/h3-5,8,12-13H,6-7,9-10H2,1-2H3/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZWUYGVBSHTCS-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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